N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features both indole and thiazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiazole intermediates separately, followed by their coupling through an amide bond formation.
Indole Intermediate Synthesis: The indole intermediate can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thiazole Intermediate Synthesis: The thiazole intermediate can be prepared by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while nucleophilic substitution of the chloro group can yield various substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indole and thiazole derivatives, including their interactions with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, while the thiazole moiety can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of both indole and thiazole moieties, which can confer distinct biological and chemical properties. The chloro group on the indole ring can also provide additional sites for chemical modification, enhancing its versatility in research and development .
Properties
Molecular Formula |
C19H17ClN4OS |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4OS/c20-14-3-4-17-16(9-14)13(11-22-17)5-6-21-18(25)10-15-12-26-19(23-15)24-7-1-2-8-24/h1-4,7-9,11-12,22H,5-6,10H2,(H,21,25) |
InChI Key |
PGMRJTZDSQLCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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